molecular formula C21H32O3 B10854138 6',7'-epoxy Cannabigerol

6',7'-epoxy Cannabigerol

Cat. No.: B10854138
M. Wt: 332.5 g/mol
InChI Key: JHTVNVIWLKCIEG-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’,7’-epoxy Cannabigerol involves the epoxidation of cannabigerol. This process typically uses peracids or other oxidizing agents to introduce the epoxy group into the molecular structure . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of 6’,7’-epoxy Cannabigerol is not widely documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 6’,7’-epoxy Cannabigerol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols .

Mechanism of Action

The mechanism of action of 6’,7’-epoxy Cannabigerol involves its interaction with various molecular targets and pathways. It can activate transient receptor potential vanilloid 1 (TRPV1) and desensitize it to block pain signal transmission. Additionally, it can activate cannabinoid receptor 2 (CB2R) to stimulate the release of β-endorphin, enhancing its antinociceptive effect .

Comparison with Similar Compounds

    Cannabigerol (CBG): The parent compound from which 6’,7’-epoxy Cannabigerol is derived.

    Cannabidiol (CBD): Another major phytocannabinoid with similar bioactive properties.

    Cannabinol (CBN): A cannabinoid known for its sedative effects.

Uniqueness: 6’,7’-epoxy Cannabigerol is unique due to its epoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cannabinoids and contributes to its specific bioactive effects .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

2-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl]-5-pentylbenzene-1,3-diol

InChI

InChI=1S/C21H32O3/c1-5-6-7-8-16-13-18(22)17(19(23)14-16)11-9-15(2)10-12-20-21(3,4)24-20/h9,13-14,20,22-23H,5-8,10-12H2,1-4H3/b15-9+

InChI Key

JHTVNVIWLKCIEG-OQLLNIDSSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC2C(O2)(C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC2C(O2)(C)C)O

Origin of Product

United States

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